1-[3-(Chloromethyl)phenyl]imidazole
Overview
Description
1-[3-(Chloromethyl)phenyl]imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 3-(chloromethyl)phenyl group. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Chloromethyl)phenyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(chloromethyl)benzaldehyde with an imidazole derivative in the presence of a base. The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Chloromethyl)phenyl]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted imidazole derivatives with various functional groups.
- Oxidized or reduced forms of the imidazole ring.
- Cyclized heterocyclic compounds .
Scientific Research Applications
1-[3-(Chloromethyl)phenyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethyl)phenyl]imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The imidazole ring can interact with metal ions or other molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Phenylimidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(3-Bromomethyl)phenylimidazole: Similar structure but with a bromine atom, leading to different chemical properties.
1-(3-Methyl)phenylimidazole:
Uniqueness: 1-[3-(Chloromethyl)phenyl]imidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDOQRFQFRZGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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